

Navigating Pyrrolizidine Alkaloid Analysis in Food: A Guide to EFSA Compliance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lycopsamine N-oxide-d3*

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For researchers, scientists, and professionals in drug development, ensuring food safety requires rigorous analytical testing and adherence to regulatory standards. This guide provides a comprehensive comparison of analytical results for Pyrrolizidine Alkaloids (PAs) with the stringent guidelines set by the European Food Safety Authority (EFSA), offering a clear pathway to compliance.

Pyrrolizidine alkaloids are a group of naturally occurring toxins produced by various plant species that can contaminate food at different stages of production. Due to their potential carcinogenic and hepatotoxic effects, EFSA has established maximum levels for their presence in a range of food products to protect consumer health. This guide outlines the current regulatory landscape, details the analytical methodologies for PA detection, and presents a framework for comparing laboratory results with EFSA's stringent limits.

EFSA's Regulatory Framework for Pyrrolizidine Alkaloids

The cornerstone of PA regulation in the European Union is Commission Regulation (EU) 2023/915, which repeals and replaces the former Regulation (EC) No. 1881/2006.^{[1][2][3][4][5]} This regulation sets forth the maximum permissible levels of PAs in various foodstuffs. Food business operators bear the responsibility of ensuring their products, lawfully placed on the market, adhere to these limits until their minimum durability or use-by date.^[1]

The regulation specifies that the maximum levels apply to the sum of 35 pyrrolizidine alkaloids, including their N-oxides.^{[6][7]} These levels are established for a variety of food categories known to be susceptible to PA contamination.

Maximum Levels of Pyrrolizidine Alkaloids in Foodstuffs

The following table summarizes the maximum levels for the sum of 21 specific pyrrolizidine alkaloids and 14 other PAs known to co-elute, as stipulated in Commission Regulation (EU) 2023/915.^[7]

Food Category	Maximum Level (µg/kg)
Tea (<i>Camellia sinensis</i>) and flavoured tea (dried)	150
Herbal infusions (dried)	200
Borage leaves (fresh, frozen) placed on the market for the final consumer	750
Dried herbs (excluding borage, lovage, marjoram, and oregano)	400
Borage, lovage, marjoram, and oregano (dried) and mixtures exclusively composed of these dried herbs	1000
Cumin seeds	400
Food supplements containing herbal ingredients, including extracts	400
Pollen-based food supplements	500

This table is a summary. For a complete and detailed list, please refer to the full text of Commission Regulation (EU) 2023/915.

Analytical Methodologies for PA Quantification

The accurate quantification of PAs at low levels in complex food matrices requires highly sensitive and selective analytical methods. The most widely adopted technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[8][9][10] This method offers the necessary sensitivity and specificity to detect and quantify a broad range of PAs and their N-oxides.

Key Performance Characteristics of Analytical Methods

The performance of analytical methods for PA analysis is crucial for reliable results. Key parameters include the Limit of Quantification (LOQ), recovery rates, and the scope of detectable analytes.

Method	Matrix	LOQ (µg/kg)	Recovery (%)	Analytes Covered	Reference
UHPLC-MS/MS	Tea, Honey, Milk	0.05 - 1	Not specified	24 PAs	[8]
UPLC-MS/MS	Various foodstuffs	0.010 - 0.087 (general food), 0.04 - 0.76 (spices)	50 - 120	15 PAs and 13 PA N-oxides	[9]
LC-MS/MS	Various foodstuffs	Down to 1 (solid), 0.1 (liquid)	Not specified	28 analytes	[11]
LC-MS/MS	Various foodstuffs	Down to 1 (solid), 0.1 (liquid)	Not specified	43 analytes	[12]

Experimental Protocol: A Typical UHPLC-MS/MS Workflow

The following provides a detailed, generalized protocol for the analysis of PAs in food matrices using UHPLC-MS/MS, based on common practices described in the scientific literature.[8][9][10]

1. Sample Preparation and Extraction:

- Homogenization: Solid food samples are homogenized to ensure a representative sample.
- Extraction: A specific weight of the homogenized sample is extracted using an acidic aqueous solution (e.g., 0.1% formic acid in water). This step is crucial for the efficient extraction of both free base PAs and their N-oxide forms.
- Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

2. Clean-up:

- Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., cation exchange) to remove interfering matrix components. This step is critical for reducing matrix effects and improving the accuracy of quantification.
- Elution: The PAs are eluted from the SPE cartridge using a suitable solvent, often a mixture of an organic solvent and an ammonia solution.
- Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

3. UHPLC-MS/MS Analysis:

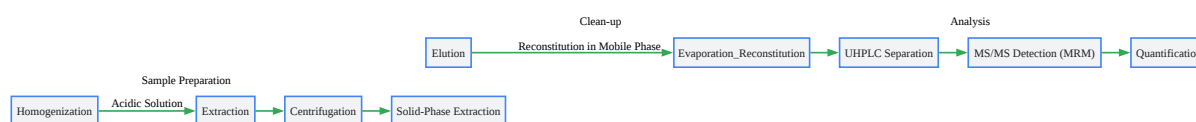
- Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the target PAs.
- Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The analysis is typically performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two or three MRM transitions are monitored for each analyte for confirmation.

4. Quantification:

- **Calibration:** A calibration curve is constructed using certified reference standards of the target PAs. Matrix-matched calibration standards are often used to compensate for matrix effects.
- **Data Analysis:** The concentration of each PA in the sample is determined by comparing its peak area to the calibration curve.

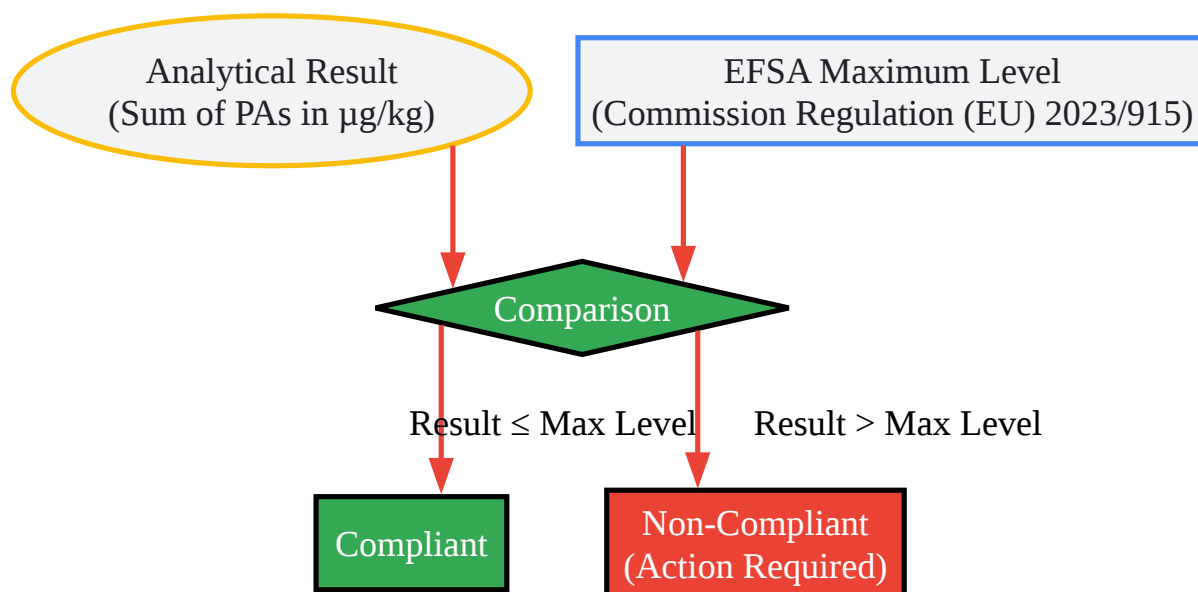
Visualizing the Process

To better illustrate the analytical and comparative workflows, the following diagrams have been generated.



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Caption: A typical experimental workflow for the analysis of Pyrrolizidine Alkaloids in food samples.



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Caption: Logical flow for comparing analytical results of Pyrrolizidine Alkaloids with EFSA guidelines.

Conclusion

Compliance with EFSA's regulations on Pyrrolizidine Alkaloids is a critical aspect of food safety. By employing robust analytical methodologies such as UHPLC-MS/MS and adhering to a systematic comparison of results against the established maximum levels, researchers and industry professionals can ensure the safety and compliance of their products. This guide provides the foundational knowledge and a practical framework to navigate the complexities of PA analysis and regulatory adherence. Continuous monitoring and adaptation to any future updates from EFSA will remain essential in safeguarding public health.

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